Comparative Lipophilicity (XLogP3-AA) as a Predictor of Membrane Permeability and Non-Specific Binding
The predicted partition coefficient (XLogP3-AA) provides a quantitative basis for selecting this compound over related analogs for assays where balanced lipophilicity is critical. The target compound exhibits an XLogP3-AA of 2.9, which is distinct from the 6-chloro-2-(pyridin-2-yl) isomer (XLogP3-AA 2.7) . This difference of 0.2 log units, while modest, can translate to meaningful variations in membrane permeability and non-specific protein binding in vitro, as predicted by Lipinski's Rule of 5 guidelines .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS 667412-62-6): 2.7 |
| Quantified Difference | Δ = +0.2 (Target compound is more lipophilic) |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem) |
Why This Matters
For procurement, this indicates the 3-pyridinyl isomer may have a slightly different in vitro ADME profile, which is crucial when reproducing or comparing results from published studies that used this specific isomer.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3710535, 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved April 17, 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews*, 46(1-3), 3-26. View Source
